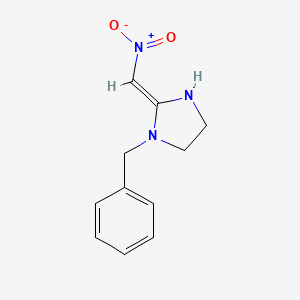
1-Benzyl-2-nitromethylene-imidazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Nitromethylene)-1-(phenylmethyl)imidazolidine is a heterocyclic compound that features an imidazolidine ring substituted with a nitromethylene group and a phenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Nitromethylene)-1-(phenylmethyl)imidazolidine can be achieved through several methods. One common approach involves the [3 + 2] cycloaddition reaction of nonstabilized azomethine ylides with suitable reaction partners. For instance, nonstabilized azomethine ylides generated in situ from N-benzyl-substituted compounds can react with activated alkenes, aromatic ketones, or aromatic aldehydes to form the imidazolidine ring .
Industrial Production Methods
While specific industrial production methods for 2-(Nitromethylene)-1-(phenylmethyl)imidazolidine are not well-documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(Nitromethylene)-1-(phenylmethyl)imidazolidine can undergo various chemical reactions, including:
Oxidation: The nitromethylene group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenylmethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst is often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Products may include nitro derivatives or carboxylic acids.
Reduction: The primary product is the corresponding amine.
Substitution: Various substituted phenylmethyl derivatives can be formed.
Scientific Research Applications
2-(Nitromethylene)-1-(phenylmethyl)imidazolidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Nitromethylene)-1-(phenylmethyl)imidazolidine involves its interaction with molecular targets through its functional groups. The nitromethylene group can participate in redox reactions, while the imidazolidine ring can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: Known for its medicinal properties and used in the synthesis of various heterocyclic compounds.
Imidazolidine derivatives: These compounds share the imidazolidine ring structure and exhibit similar chemical reactivity.
Uniqueness
2-(Nitromethylene)-1-(phenylmethyl)imidazolidine is unique due to the presence of both a nitromethylene group and a phenylmethyl group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H13N3O2 |
|---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
(2E)-1-benzyl-2-(nitromethylidene)imidazolidine |
InChI |
InChI=1S/C11H13N3O2/c15-14(16)9-11-12-6-7-13(11)8-10-4-2-1-3-5-10/h1-5,9,12H,6-8H2/b11-9+ |
InChI Key |
AMSZBACOVUMMSU-PKNBQFBNSA-N |
Isomeric SMILES |
C1CN(/C(=C/[N+](=O)[O-])/N1)CC2=CC=CC=C2 |
Canonical SMILES |
C1CN(C(=C[N+](=O)[O-])N1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















